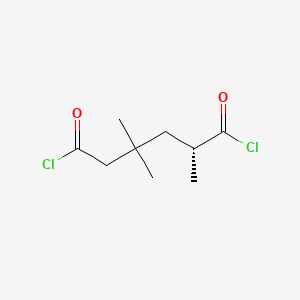
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- is a chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a hexanedioyl backbone with dichloride groups and trimethyl substitutions. It is used in various synthetic processes and has notable properties that make it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- can be synthesized through several methods. One common approach involves the reaction of hexanedioic acid with thionyl chloride, which replaces the hydroxyl groups with chlorine atoms. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- often involves large-scale chlorination processes. These processes use specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The dichloride groups can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: The compound can be hydrolyzed to form hexanedioic acid and hydrochloric acid.
Reduction: Reduction reactions can convert the dichloride groups to hydrogen atoms, resulting in the formation of hexanedioyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used to hydrolyze the compound.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Hexanedioic Acid: Produced through hydrolysis.
Hexanedioyl Compounds: Resulting from reduction reactions.
科学研究应用
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
作用机制
The mechanism of action of hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- involves its reactivity with nucleophiles. The dichloride groups are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is harnessed in synthetic processes to create a wide range of products.
相似化合物的比较
Hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- can be compared with other similar compounds, such as:
Hexanedioyl dichloride: Lacks the trimethyl substitutions, making it less sterically hindered and more reactive.
Adipoyl dichloride: Another similar compound used in polymer synthesis, but with different reactivity due to the absence of trimethyl groups.
Sebacoyl dichloride: Has a longer carbon chain, resulting in different physical properties and applications.
The uniqueness of hexanedioyl dichloride, 2,2,4(or 2,4,4)-trimethyl- lies in its specific structure, which imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
属性
CAS 编号 |
89982-04-7 |
|---|---|
分子式 |
C9H14Cl2O2 |
分子量 |
225.11 g/mol |
IUPAC 名称 |
(2R)-2,4,4-trimethylhexanedioyl dichloride |
InChI |
InChI=1S/C9H14Cl2O2/c1-6(8(11)13)4-9(2,3)5-7(10)12/h6H,4-5H2,1-3H3/t6-/m1/s1 |
InChI 键 |
FWOGWYYBHMJNRX-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](CC(C)(C)CC(=O)Cl)C(=O)Cl |
规范 SMILES |
CC(CC(C)(C)CC(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


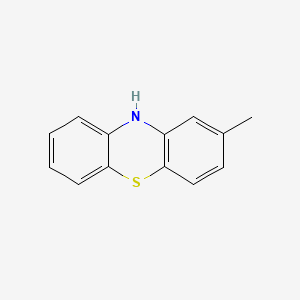
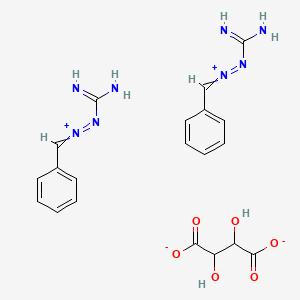

![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)

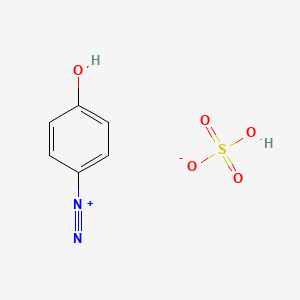
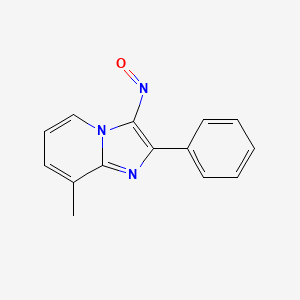


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

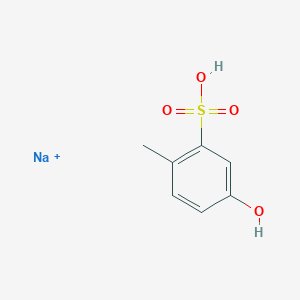
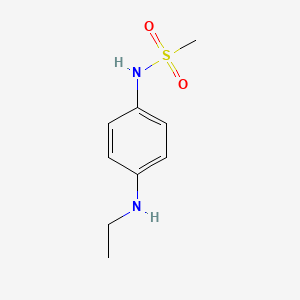
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
